molecular formula C14H17N5O B15102619 N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102619
M. Wt: 271.32 g/mol
InChI Key: WXSZSUUJHHZUSF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the cyclopentyl and benzamide groups, which can influence its chemical reactivity and biological activity. The methyl group on the tetrazole ring can also affect its binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-cyclopentyl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-9-5-4-8-12(13)14(20)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,20)

InChI Key

WXSZSUUJHHZUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC3

Origin of Product

United States

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